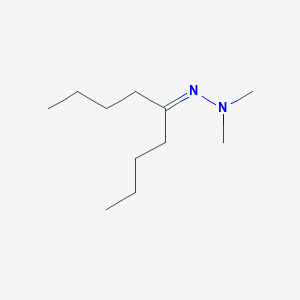

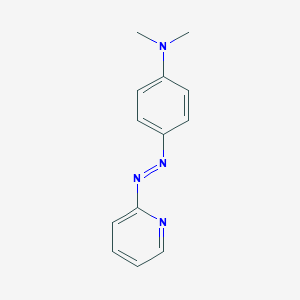

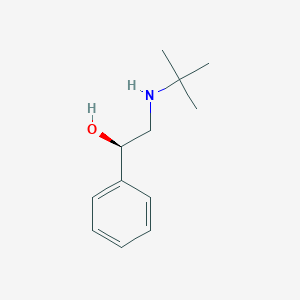

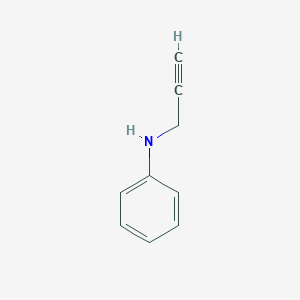

N-prop-2-ynylaniline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Visible-light-induced Oxidative Formylation

“N-prop-2-ynylaniline” has been used in the visible-light-induced oxidative formylation . This process involves the reaction of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . The investigation of the mechanism disclosed that both the starting material and the product act as photosensitizers . This application is significant as it allows for the development of formamides under mild conditions .

Nanoparticle Applications

While not directly mentioned in the search results, it’s worth noting that “N-prop-2-ynylaniline” could potentially be used in the field of nanotechnology. Nanoparticles have a wide range of applications in biology and medicine , and given the chemical properties of “N-prop-2-ynylaniline”, it could be used to create nanoparticles with unique properties. These could include fluorescent biological labels, drug and gene delivery systems, bio detection of pathogens, detection of proteins, probing of DNA structure, tissue engineering, tumour destruction via heating (hyperthermia), and separation and purification of biological molecules and cells .

Commercial Applications

“N-prop-2-ynylaniline” is commercially available , indicating its potential use in various industrial applications. While the specific applications are not mentioned, it’s likely that it’s used in the production of other chemicals or materials.

Safety and Hazards

N-prop-2-ynylaniline is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Relevant Papers There are several papers related to N-prop-2-ynylaniline. One discusses the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . Another paper discusses the cyclocondensation of N-(prop-2-yn-1-yl)- and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . These papers could provide more detailed information about the compound’s properties and potential applications.

Mécanisme D'action

Target of Action

N-prop-2-ynylaniline is a chemical compound that has been studied for its potential applications in various chemical reactions . The primary targets of N-prop-2-ynylaniline are molecular oxygen and other reactants involved in the chemical reactions .

Mode of Action

N-prop-2-ynylaniline interacts with its targets through a process known as visible-light-induced oxidative formylation . This process involves the compound acting as a photosensitizer, which absorbs light and transfers energy to other molecules . The energy transfer leads to the generation of reactive oxygen species, such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), which play a crucial role in the reaction .

Biochemical Pathways

The biochemical pathways affected by N-prop-2-ynylaniline involve energy transfer and single electron transfer pathways . These pathways are crucial for the generation of reactive oxygen species, which are key players in the oxidative formylation reaction .

Pharmacokinetics

The principles of pharmacokinetic-pharmacodynamic modeling can be applied to understand the behavior of complex molecules like n-prop-2-ynylaniline .

Result of Action

The result of N-prop-2-ynylaniline’s action is the formation of formamides under mild conditions . In another reaction, it can lead to the formation of indolizines with a thioether group . These products are formed in good yields, indicating the efficiency of N-prop-2-ynylaniline in these reactions .

Action Environment

The action of N-prop-2-ynylaniline is influenced by environmental factors such as light and the presence of oxygen . The compound acts as a photosensitizer, meaning it requires light to absorb and transfer energy to other molecules . Additionally, the presence of molecular oxygen is crucial for the generation of reactive oxygen species, which are key players in the reaction .

Propriétés

IUPAC Name |

N-prop-2-ynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKIWEYIOKPHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308268 | |

| Record name | N-prop-2-ynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-prop-2-ynylaniline | |

CAS RN |

14465-74-8 | |

| Record name | NSC202884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-prop-2-ynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline scaffold interact with thymidylate synthase, and what are the downstream effects of this interaction?

A1: The research paper focuses on designing lipophilic inhibitors of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.